Nitrosoethylene

Beschreibung

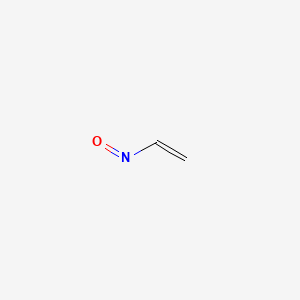

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

149878-85-3 |

|---|---|

Molekularformel |

C2H3NO |

Molekulargewicht |

57.05 g/mol |

IUPAC-Name |

nitrosoethene |

InChI |

InChI=1S/C2H3NO/c1-2-3-4/h2H,1H2 |

InChI-Schlüssel |

QBKNMYIBUNIILR-UHFFFAOYSA-N |

Kanonische SMILES |

C=CN=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Generation of Nitrosoethylene

Controlled Synthesis Approaches for Monomeric Nitrosoethylene Species

The direct synthesis of monomeric this compound is a formidable task due to its high propensity for polymerization and decomposition. Nevertheless, several strategies have been explored to achieve this goal.

The addition of nitrosyl halides, such as nitrosyl chloride (NOCl), to unsaturated carbon-carbon bonds is a well-established method for the synthesis of α-chloro-nitroso compounds. In principle, the addition of NOCl to ethylene (B1197577) could yield 1-chloro-2-nitrosoethane, which upon dehydrochlorination, would provide this compound. The electrophilic addition of nitrosyl chloride to alkenes is a known reaction, and its application to ethylene has been a subject of kinetic studies, particularly in the gas phase under photochemical conditions. acs.org However, the isolation of monomeric this compound from such reactions is complicated by the high reactivity of the product and the potential for competing side reactions. The initial adduct, 1-chloro-2-nitrosoethane, is itself unstable and can readily dimerize or eliminate hydrogen chloride to form this compound, which then rapidly polymerizes.

A study on the photochemical reaction of nitrosyl chloride with ethylene in the gas phase has been conducted, suggesting a potential pathway for the formation of a this compound precursor. acs.org The mechanism of the electrophilic addition of nitrosyl chloride to ethene is thought to proceed in a stepwise manner. uc.pt

| Reactants | Reagent | Product (Precursor) | Ref. |

| Ethylene | Nitrosyl chloride (NOCl) | 1-chloro-2-nitrosoethane | acs.orguc.pt |

A significant breakthrough in the direct generation of this compound was the development of deoxygenation methods from nitroethene. One such method involves the surface-promoted, low-pressure pyrolytic deoxygenation of nitroethene. nih.govacs.org This gas-phase reaction, carried out at high temperatures (around 883 K), has been shown to produce nitrosoethene, which was detected using mass spectrometric techniques. nih.govacs.org The reaction is believed to proceed on the surface of metals like iron (Fe) or nickel (Ni). nih.govacs.org

Theoretical studies on the gas-phase pyrolysis of nitroethylene have also been conducted to understand the decomposition mechanism, suggesting the formation of a cyclic intermediate. nih.gov Furthermore, kinetic modeling of the pyrolysis of related compounds like nitroethane has provided insights into the decomposition of relevant intermediates. acs.orgacs.org

| Starting Material | Conditions | Product | Detection Method | Ref. |

| Nitroethene | Low-pressure pyrolysis (883 K), Fe or Ni surface | Nitrosoethene | Mass spectrometry | nih.govacs.org |

The synthesis of nitrosoalkenes from α,α-dihalo-oximes through dehydrohalogenation is a known method. uc.pt While not a direct reaction of a simple monoxime with an amine to yield this compound, this approach provides a viable route to generate this compound in situ. For instance, the dehydrohalogenation of an α,α-dihalo-oxime in the presence of a base, such as an amine, can lead to the formation of a transient this compound species, which can then be trapped by a suitable reagent. This method has been utilized in the synthesis of more complex molecules where the in-situ generated nitrosoalkene acts as a reactive intermediate. uc.pt

In-situ Generation and Trapping Techniques for Transient this compound

Given the highly reactive nature of this compound, in-situ generation followed by immediate trapping is a common and effective strategy to study its chemistry. This approach avoids the challenges associated with isolating the monomeric species.

The Nef reaction, which involves the acid hydrolysis of a nitronate salt to a carbonyl compound, provides a conceptual framework for the generation of nitroso-containing intermediates. While the classical Nef reaction leads to aldehydes or ketones, analogs of this reaction could potentially be adapted to generate transient nitroso species. The formation of a nitronate from a suitable precursor, followed by a controlled hydrolysis or a related transformation, could, in principle, lead to the formation of this compound. However, specific examples of the application of Nef reaction analogs for the explicit purpose of generating and trapping this compound are not prominently documented in the literature, highlighting an area for potential future research.

The use of heterogeneous catalysts, such as hydrotalcites, for various organic transformations is a growing field of interest. Hydrotalcites are layered double hydroxides with basic properties that can be tailored for specific catalytic applications. While there is extensive research on the use of hydrotalcite-derived catalysts in various reactions, including the removal of nitrogen-containing volatile organic compounds, their specific application in the catalytic generation of this compound has not been extensively reported. researchgate.net The basic sites on hydrotalcites could potentially facilitate elimination reactions of suitable precursors to generate this compound in situ. This remains an area that warrants further investigation to develop novel and efficient catalytic routes for the generation of this transient species.

The synthesis and generation of this compound present a significant chemical challenge due to its inherent instability. While the direct synthesis of the monomeric species has been achieved under specific, high-energy conditions, the more practical approach often involves its in-situ generation and subsequent trapping. Methodologies such as the deoxygenation of nitroethene and the dehydrohalogenation of α,α-dihalo-oximes have proven to be valuable in accessing the transient this compound for further chemical transformations. The exploration of other potential routes, such as analogs of the Nef reaction and the development of catalytic methods, holds promise for expanding the synthetic chemist's toolkit for harnessing the reactivity of this elusive and fascinating molecule.

Low-Pressure Pyrolytic Deoxygenation of Nitroethene

The generation of the transient species this compound can be achieved through the surface-promoted, low-pressure pyrolytic deoxygenation of nitroethene. This synthetic methodology involves the high-temperature, gas-phase decomposition of nitroethene over a metallic surface, leading to the formation of this compound, which is subsequently identified by mass spectrometric techniques.

Initial research into this transformation has demonstrated that the pyrolysis of nitroethene at a temperature of 883 K (610 °C) in the presence of an iron (Fe) or nickel (Ni) surface results in the formation of this compound. The metallic surface is understood to play a crucial role in promoting the deoxygenation of the nitro group.

The detection of the highly reactive this compound product is carried out using mass spectrometry. This analytical method is essential for identifying and characterizing transient molecules formed under these pyrolytic conditions. While this method has been reported as a viable route for the formation of this compound, detailed experimental parameters and yields are not extensively documented in readily available literature.

For a comprehensive understanding of this synthetic approach, key experimental data would be required. The following table outlines the currently available information and highlights the parameters that necessitate further research and documentation for this specific methodology.

| Parameter | Value/Description |

| Reactant | Nitroethene |

| Product | This compound |

| Pyrolysis Temperature | 883 K |

| Promoter/Catalyst | Iron (Fe) or Nickel (Ni) surface |

| Pressure | Low Pressure (Specific value not reported) |

| Detection Method | Mass Spectrometry |

| Yield | Not reported |

| Flow Rate | Not reported |

| Residence Time | Not reported |

Detailed Research Findings:

The available research indicates that the core of this methodology is the catalytic removal of an oxygen atom from the nitro group of nitroethene. The high temperature provides the necessary activation energy for the decomposition, while the iron or nickel surface facilitates the specific deoxygenation pathway over other potential decomposition routes. The use of low-pressure conditions is critical for minimizing intermolecular collisions and preventing the decomposition or polymerization of the highly reactive this compound product, thereby allowing for its detection by mass spectrometry.

Further investigation into the precise mechanism of the surface-promoted deoxygenation could provide valuable insights into optimizing the reaction conditions. Additionally, detailed studies to quantify the yield and characterize the influence of varying parameters such as pressure, flow rate, and catalyst surface area would be essential for developing this method from a qualitative observation into a preparatively useful synthetic tool.

Advanced Spectroscopic Characterization and Structural Elucidation

Spectroscopic Probes for Nitrosoethylene and its Derivatives

Due to its instability, this compound is often studied as a transient intermediate. A variety of spectroscopic methods are employed to detect its fleeting existence and to characterize its derivatives and reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for the analysis of reaction mechanisms in the solution phase, offering detailed structural information. nih.gov While the high reactivity of this compound makes its direct isolation for standard NMR analysis challenging, the technique is invaluable for elucidating the structures of its more stable derivatives and reaction products. For example, ¹H and ¹³C NMR spectroscopy have been successfully used to determine the structure of cycloadducts formed in reactions involving 1-arylnitrosoethylenes. researchgate.netresearchgate.net

Given the difficulty in obtaining experimental spectra of the parent compound, computational methods, such as Density Functional Theory (DFT), are often employed to predict NMR parameters like chemical shifts and coupling constants. researchgate.net These theoretical calculations can help in understanding the electronic environment of the nuclei and are instrumental in studying the various conformers of this compound and its substituted derivatives. researchgate.net The correlation between calculated and experimental data for related stable compounds provides a basis for the structural assignment of transient species. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemicalbook.com These methods are essential for analyzing the structural and conformational properties of this compound. nih.gov Ab initio calculations, specifically at the Møller-Plesset perturbation theory of the second order (MP2) level, have been used to compute the vibrational frequencies for this compound. nih.gov These calculations predict that this compound exists predominantly in a planar trans conformation. nih.govresearchgate.net

Complete vibrational assignments have been made for both trans- and cis-nitrosoethylene based on these theoretical analyses. nih.gov The calculations show that modes involving the double bonds (C=C and N=O) have significant intensities in both IR and Raman spectra. nih.gov The NIST Chemistry Webbook also contains experimental data for some fundamental vibrational frequencies. nist.gov

Below is a table of selected calculated vibrational frequencies for the trans and cis isomers of this compound, illustrating the differences in their vibrational spectra.

| Vibrational Mode Description | trans-Nitrosoethylene Frequency (cm⁻¹) | cis-Nitrosoethylene Frequency (cm⁻¹) | Symmetry (trans/cis) |

|---|---|---|---|

| CH₂ wag | 708 | 639 | A'' / A'' |

| C-N stretch | 895 | 881 | A' / A' |

| N=O stretch | 1541 | 1537 | A' / A' |

| C=C stretch | 1681 | 1670 | A' / A' |

| CH₂ sym. stretch | 3144 | 3145 | A' / A' |

| CH₂ asym. stretch | 3238 | 3238 | A' / A' |

Data sourced from MP2/6-311+G** calculations. nih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. unibo.itbruker.com It is an indispensable tool for identifying paramagnetic intermediates and elucidating reaction mechanisms that involve radical pathways. nih.gov EPR can provide information on the identity and concentration of detected radicals, as well as their electronic structure. bruker.com

In the context of this compound chemistry, EPR is the most suitable technique for detecting and characterizing any potential radical intermediates formed during its synthesis or reactions. nih.gov While many radical species are too short-lived for direct observation, techniques such as spin trapping can be used, where a transient radical reacts with a "spin trap" to form a more persistent radical that can be readily detected by EPR. The analysis of the resulting EPR spectrum can help identify the original, short-lived radical. nih.gov Although specific EPR studies on the this compound radical itself are not widely documented, the technique has been applied to study related nitrogen-centered free radicals, where ab initio calculations help in interpreting the experimental spectra. rsc.org

Mass spectrometry (MS) is a vital analytical technique for detecting and identifying transient species due to its high sensitivity and ability to analyze components in complex mixtures. researchgate.net The technique functions by ionizing molecules and then separating them based on their mass-to-charge ratio. bruker.com For highly reactive intermediates like this compound, specialized MS techniques are required that can minimize the destruction of the species before detection. nih.gov

In tandem mass spectrometry (MS/MS), characteristic fragmentation patterns are used for structural identification. libretexts.org For nitrosamines, a class of compounds related to this compound, a common and diagnostic fragmentation pathway is the loss of a nitric oxide radical (•NO), resulting in a peak corresponding to the molecular ion minus 30 Da. researchgate.netnih.gov Other observed fragmentation pathways in related compounds include the loss of •OH (M-17) or NH₂NO (M-46). researchgate.netnih.gov The application of advanced dissociation methods, such as electron-activated dissociation (EAD), can provide further detailed structural information for rapid identification of novel compounds. nih.gov These established fragmentation behaviors of related nitroso compounds are crucial for identifying transient species like this compound in complex reaction mixtures.

Conformational Analysis and Isomerism of this compound

Conformational analysis involves the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the rotation around the C-N single bond is of primary interest, leading to distinct isomers with different stabilities.

This compound can exist as two planar geometric isomers: cis and trans, defined by the relative orientation of the C=C and N=O double bonds. nih.gov Ab initio molecular orbital calculations have been employed to investigate the conformational and structural stabilities of these isomers. nih.govkuleuven.be

Theoretical studies consistently show that the trans conformer is energetically more stable than the cis conformer. nih.govkuleuven.be The energy difference between the two isomers is calculated to be approximately 3.9 kcal/mol. kuleuven.be The preference for the trans form is attributed to reduced steric hindrance and favorable electronic interactions.

The interconversion between the cis and trans isomers occurs via rotation around the C-N bond. This rotation is not free due to significant conjugation between the C=C and N=O bonds, which imparts partial double-bond character to the C-N bond. nih.govcdnsciencepub.com This results in a substantial rotational barrier, calculated to be between 8 and 9 kcal/mol. nih.govkuleuven.be This high barrier indicates that both isomers are distinct, stable structures at lower temperatures, rather than freely rotating conformers. kuleuven.be

| Parameter | Calculated Value (kcal/mol) | Reference |

|---|---|---|

| Energy Difference (Ecis - Etrans) | 3.9 | kuleuven.be |

| trans-cis Rotational Barrier | ~9 | nih.gov |

| trans-cis Isomerization Barrier | ~8 | kuleuven.be |

Energetic preferences for this compound isomers based on theoretical calculations.

Influence of Substituents on Conformational Landscape (e.g., Fluoronitrosoethylenes)

The conformational landscape of this compound can be significantly altered by the introduction of substituents on the vinyl group. The size, electronegativity, and electronic effects of the substituent can influence the relative energies of different conformers and the rotational barriers between them. Halogenated derivatives, such as chloronitrosoethylenes, have been the subject of computational studies to probe these effects. byjus.com

Ab initio calculations have shown that for chloro- and dichlorothis compound, the planar trans conformation remains the most stable. byjus.com The strong conjugation between the double bonds is maintained, leading to high rotational barriers. The vibrational spectra of these chlorinated derivatives are, as expected, influenced by the presence of the chlorine atoms, with modes involving C-Cl bonds exhibiting high infrared and Raman intensities due to large changes in dipole moment and polarizability. byjus.com

To provide a comparative framework, the table below presents theoretical data for this compound and its chloro-derivatives, which can serve as a basis for predicting the properties of fluorinated analogs.

Interactive Table: Calculated Spectroscopic and Structural Data for this compound and its Chloro-Derivatives

| Compound | Conformer | Rotational Barrier (kcal/mol) | Key Vibrational Frequencies (cm⁻¹) |

| This compound (CH₂=CH-N=O) | trans (planar) | ~9 | C=O stretch: ~1735, C=N stretch: ~1695 psu.edu |

| Chlorothis compound (CH₂=CCl-N=O) | trans (planar) | ~9 | - |

| Dichlorothis compound (CCl₂=CH-N=O) | trans (planar) | ~9 | - |

| Data for chloro-derivatives is based on the prediction of high trans-cis rotational barriers from ab initio calculations. byjus.com Specific vibrational frequencies from these calculations were not detailed in the source. |

Reaction Mechanisms and Reactivity of Nitrosoethylene

Cycloaddition Reactions Involving Nitrosoethylene

This compound is a potent dienophile and dipolarophile, readily engaging in several modes of cycloaddition. sioc-journal.cnnih.govtandfonline.com Its high reactivity stems from the polarized N=O bond, making it susceptible to reactions with electron-rich dienes and other unsaturated systems. researchgate.net These reactions are often performed in situ, by generating the transient nitroso species from stable precursors like hydroxamic acids through oxidation. nih.govtandfonline.comeurekaselect.com

[2+2] Cycloaddition Reactions

While less common than [4+2] cycloadditions, nitroso compounds can participate in [2+2] cycloaddition reactions. sioc-journal.cn These reactions typically occur with electron-rich alkenes. For example, the reaction of β-halo-α-nitrosoethylenes with ethyl vinyl ether can lead to [2+2] cycloadducts. researchgate.net The field of [2+2+2] cycloadditions, which combines three components to form a six-membered ring, has also seen significant advances, often utilizing metal catalysis. rsc.org A related [2+2+1] cycloaddition has been developed, reacting components like 3-hydroxy-1H-pyrrole-2,5-diones with nitrosobenzene (B162901) and ethyl diazoacetate to form isoxazolidinopyrrolidinediones. mdpi.com

[3+2] Cycloaddition Reactions (1,3-Dipolar Cycloadditions)

Nitroso compounds can also act as precursors to 1,3-dipoles for [3+2] cycloaddition reactions, which are a powerful method for constructing five-membered heterocyclic rings. nih.govsci-rad.comorganic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile, such as an alkene or alkyne. organic-chemistry.org For instance, nitrones, which can be generated in situ from nitroso compounds, readily undergo 1,3-dipolar cycloadditions with alkenes to form isoxazolidines. mdpi.comresearchgate.netscielo.org.mx

These reactions are generally considered to be concerted, pericyclic processes, similar to the Diels-Alder reaction. sci-rad.comorganic-chemistry.org The regioselectivity is governed by both steric and electronic factors. organic-chemistry.org Nitrile oxides, which can be generated from oximes, also participate in [3+2] cycloadditions. nih.gov The versatility of this reaction is highlighted by its use in "click chemistry," where the cycloaddition of an azide (B81097) with an alkyne is used to form triazoles. youtube.com Computational studies have been instrumental in understanding the mechanism, confirming that many of these reactions proceed through a concerted, often asynchronous, pathway rather than a stepwise diradical mechanism. researchgate.net

| 1,3-Dipole Precursor/Type | Dipolarophile | Resulting Heterocycle | Reference |

|---|---|---|---|

| Nitrone (from Nitroso) | Alkenes | Isoxazolidine | mdpi.comresearchgate.netscielo.org.mx |

| Nitrile Oxide | Alkenes/Alkynes | Isoxazoline/Isoxazole | nih.govyoutube.com |

| Azide | Alkynes | 1,2,3-Triazole | youtube.com |

| Nitrile Imine | Alkynes | Pyrazole | youtube.com |

Reactivity with Dipyrromethanes and Pyrroles

The reactivity of nitrosoalkenes, including this compound and its derivatives, with dipyrromethanes and pyrroles is highly dependent on the substituents of the nitrosoalkene. uc.pt For instance, 1-(p-bromophenyl)this compound reacts with dipyrromethanes and pyrrole (B145914) to yield two isomeric oximes. nih.gov This reaction proceeds through a conjugate addition, which is then followed by the rearomatization of the pyrrole ring. nih.govresearchgate.net

In contrast, ethyl nitrosoacrylate reacts with these same heterocyclic compounds via a Diels-Alder reaction. nih.gov Quantum chemical calculations have shown that the energy barriers for the Diels-Alder reactions of ethyl nitrosoacrylate are significantly lower (by over 30 kJ/mol) than those for the cycloadditions of 1-(p-bromophenyl)this compound. nih.govresearchgate.net These computational findings support the different experimental outcomes, indicating a preference for the Diels-Alder pathway for ethyl nitrosoacrylate. nih.govresearchgate.net

The reaction of nitrosoalkenes with 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole results in both 2- and 3-alkylated products through a hetero-Diels-Alder reaction followed by the opening of the cycloadduct ring. researchgate.net Theoretical calculations suggest that ethyl nitrosoacrylate participates in a cycloaddition controlled by the interaction between the LUMO of the heterodiene and the HOMO of the dienophile. researchgate.net The use of water as a solvent has been shown to accelerate the reaction of nitrosoalkenes with pyrrole and indoles, leading to higher or comparable yields compared to reactions in dichloromethane. uc.ptuc.pt

A one-pot synthesis method has been developed for dipyrromethanes and bis(indolyl)methanes, which involves the in situ generation of a conjugated nitrosoalkene followed by its reaction with pyrrole or indole (B1671886). uc.pt This process is both stereo- and regioselective. uc.pt

Formation of Bicyclic Oxazines and Cyclic Nitrones

The reaction of 1-(p-bromophenyl)this compound with 2,5-dimethylpyrrole leads to the formation of a bicyclic oxazine (B8389632) and a five-membered cyclic nitrone. nih.govresearchgate.netresearchgate.net This transformation occurs through an initial conjugate addition, followed by intramolecular O- and N-nucleophilic additions. nih.govresearchgate.netresearchgate.net

The synthesis of 1,2-oxazine derivatives can be achieved through various transformations of 5,6-dihydro-4H-1,2-oxazine N-oxides, which are themselves prepared by the [4+2]-cycloaddition of conjugated nitroalkenes and olefins. mdpi.com Furthermore, rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates produces bicyclic unsaturated nitroso acetals. mdpi.com These nitroso acetals can then undergo a base-promoted ring contraction to form pyrrolo[1,2-b] nih.govrsc.orgoxazine derivatives. mdpi.com

Other Cycloaddition Modes (e.g., [2+2+1], [3+3], [4+1])

This compound and its analogs can participate in various cycloaddition reactions beyond the common [4+2] Diels-Alder reaction. While specific examples of [2+2+1] and [4+1] cycloadditions involving this compound are not extensively detailed in the provided context, the concept of different cycloaddition modes is well-established for related systems. For instance, 1,3-dienes and alkynes can undergo catalyst-dependent [4+2] or [2+2] cycloadditions. nih.gov

A notable example of a different cycloaddition mode is the [3+3]-annulation reaction. Cyclic nitronates (5,6-dihydro-4H-1,2-oxazine N-oxides) react with vinyl diazoacetates in a rhodium(II)-catalyzed process to form bicyclic unsaturated nitroso acetals, which are 4a,5,6,7-tetrahydro-2H- nih.govrsc.orgoxazino[2,3-b] nih.govrsc.orgoxazines. mdpi.com This formal [3+3]-cycloaddition provides a pathway to 6,6-bicyclic nitroso acetals. mdpi.com Additionally, the reaction of nitrosobenzene with quadricyclane (B1213432) can lead to [2+2+2] and [4+2] cycloadducts.

Ene Reactions of Nitroso Compounds and this compound Analogs

Ene reactions represent a significant class of pericyclic reactions. msu.edu

Stepwise Pathways via Polarized Diradical Intermediates

Theoretical studies have established that the ene reactions of nitroso compounds proceed through stepwise pathways involving polarized diradical intermediates. rsc.orgacs.orgnih.gov These intermediates possess unique characteristics, including high rotational barriers around what are formally single bonds, which helps in maintaining stereochemical integrity. rsc.org

The reaction mechanism involves the formation of a polarized diradical which can then either abstract a hydrogen to form the ene product or cyclize to create an aziridine (B145994) N-oxide. rsc.orgnih.gov This aziridine N-oxide is not a direct precursor to the ene product but can reopen to regenerate the polarized diradical. rsc.orgnih.gov The electronic structure of this intermediate lies between that of a closed-shell polar species and a pure diradical and is stabilized by polar solvents. nih.gov DFT calculations have indicated that the initial C-N bond formation to generate a diradical or zwitterionic intermediate is the rate-determining step, followed by a rapid hydrogen transfer. pku.edu.cn

Kinetic Isotope Effects in Ene Reactions

Kinetic isotope effect (KIE) studies provide crucial insights into the mechanisms of ene reactions involving nitroso compounds. rsc.org The observed KIEs are consistent with a mechanism that involves the partitioning of a polarized diradical intermediate between cyclization to an aziridine N-oxide and hydrogen abstraction to yield the ene product. rsc.org This mechanism also suggests that the formation of the polarized diradical is, to some extent, reversible. rsc.org

For the nitrosoarene ene reaction with deuterium-labeled 2,3-dimethyl-2-butenes (TME), significant intramolecular primary isotope effects have been observed. researchgate.netacs.org For example, trans-TME-d6 shows a kH/kD of 3.0, and gem-TME-d6 has a kH/kD of 4.0. researchgate.netacs.org In contrast, the intramolecular competition in cis-TME-d6 (kH/kD = 1.5) and the intermolecular competition between TME-d0 and TME-d12 (kH/kD = 1.98) exhibit smaller but mechanistically important KIEs. researchgate.netacs.org These smaller values are explained by the reversible formation of an intermediate, such as an aziridine N-oxide or a polarized diradical, in the initial step of the reaction. researchgate.netacs.org

Nucleophilic and Electrophilic Interactions of this compound

The reactivity of this compound is largely governed by its electrophilic nature, making it susceptible to attack by nucleophiles. uc.ptpurkh.com The conjugation of the nitroso group with the carbon-carbon double bond renders the C4 carbon highly activated for nucleophilic attack. uc.pt This electrophilicity drives reactions such as Michael additions and hetero-Diels-Alder reactions with electron-rich heterocycles. uc.pt

In biological systems, electrophile-nucleophile interactions are fundamental. nih.gov Electrophiles, being electron-deficient, readily form covalent bonds with electron-rich nucleophiles. purkh.comnih.gov The reactivity is also influenced by the properties of the nucleophile. nih.gov For instance, soft electrophiles tend to react preferentially with soft nucleophiles. beyondbenign.org

Reactivity with Strong Nucleophiles (e.g., Carbanions, Enamines, Amines)

This compound's electrophilic nature makes it a prime target for attack by strong nucleophiles. The electron-withdrawing nitroso group polarizes the C=C double bond, rendering the β-carbon atom susceptible to nucleophilic addition. cdnsciencepub.com

Carbanions: As potent nucleophiles, carbanions readily react with this compound. spcmc.ac.intuscany-diet.net Carbanions, generated from organometallic reagents or by deprotonation of carbon acids, attack the electrophilic β-carbon of this compound, leading to the formation of a new carbon-carbon bond. spcmc.ac.inucalgary.casiue.edu This reaction is a fundamental step in various organic syntheses.

Enamines: Enamines, which are nucleophilic at the α-carbon, react with this compound in what can be considered a Michael-type addition. makingmolecules.comlibretexts.org The lone pair of electrons on the nitrogen atom of the enamine initiates a cascade that results in the α-carbon attacking the β-carbon of this compound. makingmolecules.com This reaction can be followed by hydrolysis to yield a 1,5-dicarbonyl compound. makingmolecules.comyoutube.com The reaction of 1-nitroso-2-naphthol (B91326) with enamines like 1-morpholinocyclohexene has been shown to produce dihydro-oxazine derivatives. rsc.org

Amines: Primary and secondary amines, being strong nucleophiles, readily react with this compound. libretexts.orgchemistrysteps.com The reaction typically involves the nucleophilic attack of the amine's nitrogen atom on the β-carbon of the this compound molecule. Secondary amines, for instance, are known to react with nitric oxide (which can lead to nitrosating agents) to form N-nitrosamines. pharm.or.jp The reaction of primary aliphatic and aromatic amines with nitrous acid can lead to the formation of diazonium salts, with the nitrosonium ion (+NO) acting as a key electrophilic species. chemistrysteps.com

Electrophilic Character of the Nitroso Group and C=C Bond

The electrophilicity of this compound is a defining feature of its reactivity. The nitroso group, being strongly electron-withdrawing, significantly influences the electronic distribution of the entire molecule. cdnsciencepub.comkuleuven.be

Nitroso Group: The nitrogen atom of the nitroso group is electrophilic. asccollegekolhar.in However, the primary site of nucleophilic attack is often the β-carbon of the vinyl group due to conjugation. cdnsciencepub.comcdnsciencepub.com

C=C Bond: The presence of the nitroso group renders the C=C double bond highly electrophilic. Computational studies using electrostatic potential maps have shown that the nitroso group effectively eliminates the negative potential region typically associated with a C=C double bond, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. cdnsciencepub.comcdnsciencepub.com The β-carbon atom, in particular, becomes highly electrophilic. cdnsciencepub.com Theoretical studies have quantified the electrophilicity of related compounds like nitroethylene, classifying them as strong electrophiles. nih.govuchile.cl This enhanced electrophilicity drives reactions with a wide range of nucleophiles. cdnsciencepub.com

This compound as a Reactive Intermediate in Complex Reaction Pathways

This compound is not just a standalone reactant but also a crucial, albeit often transient, intermediate in more complex reaction sequences. kuleuven.beresearchgate.netwikipedia.org Its high reactivity and short lifetime make its direct observation challenging, but its existence is often inferred from the final products and computational studies. wikipedia.org

Role in [C₂,H₃,N,O] System Chemistry (e.g., Vinyl Radical + NO Reactions)

This compound is a key intermediate in the potential energy surface of the [C₂,H₃,N,O] system, particularly in the reaction between the vinyl radical (C₂H₃) and nitric oxide (NO). kuleuven.beresearchgate.net At low temperatures, the formation of stabilized trans- and cis-nitrosoethylene is predicted to be a dominant outcome of this reaction. kuleuven.beresearchgate.net These isomers can then participate in further reactions.

The reaction of the vinyl radical with NO is significant in combustion chemistry. nih.govosti.govacs.org The initially formed this compound adduct can either dissociate back to the reactants or undergo isomerization and subsequent decomposition. nih.govacs.org

Rearrangement Pathways (e.g., 1,3-H Shifts)

Once formed, this compound can undergo various unimolecular rearrangements. One of the significant pathways is a 1,3-hydrogen shift in trans-nitrosoethylene. kuleuven.beresearchgate.net This rearrangement is a critical step in one of the proposed mechanisms (Mechanism B) for the formation of formaldehyde (B43269) (CH₂O) and hydrogen cyanide (HCN) from the vinyl radical and nitric oxide. kuleuven.beresearchgate.netacs.org However, this 1,3-H shift has a relatively high activation barrier. kuleuven.be Another possible rearrangement is the cis-trans isomerization, with the trans isomer being more stable. kuleuven.be

Decomposition and Fragmentation Pathways

One major decomposition pathway for an intermediate derived from this compound, the cyclic oxazete, leads to the formation of formaldehyde (CH₂O) and hydrogen cyanide (HCN). kuleuven.beresearchgate.net This pathway, termed Mechanism A, is considered competitive with the rearrangement-first pathway (Mechanism B). kuleuven.beresearchgate.netacs.org The decomposition of the oxazete intermediate is the rate-limiting step in this mechanism. kuleuven.beresearchgate.net At high temperatures, the formation of H₂CO and HCN is predicted to be the predominant outcome. kuleuven.beresearchgate.net

Fragmentation of related nitroso compounds can also be induced by various means, leading to the release of nitric oxide (NO). researchgate.net The decomposition of this compound is a fundamental process that contributes to the complex chemistry of the [C₂,H₃,N,O] system. kuleuven.berauias.comvedantu.com

Computational and Theoretical Investigations of Nitrosoethylene

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical methods are instrumental in describing the distribution of electrons and the nature of chemical bonds within the nitrosoethylene molecule. These calculations have been crucial for determining the geometries of its isomers and understanding their relative stabilities.

High-level ab initio calculations, which are based on first principles without empirical parameterization, have been employed to study this compound and its related systems with high accuracy. Methods such as Møller-Plesset second-order perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are particularly effective at incorporating electron correlation, which is essential for accurate energetic and geometric predictions. researchgate.netkuleuven.benih.gov

Studies on the [C2,H3,N,O] potential energy surface have utilized MP2 and CCSD(T) methods to investigate the structures of trans-nitrosoethylene and cis-nitrosoethylene. researchgate.netkuleuven.be These calculations show that trans-nitrosoethylene is the more stable conformer. The investigation of the reaction between the vinyl radical and nitric oxide revealed that at low temperatures, the formation of stabilized trans- and cis-nitrosoethylene are the dominant product channels. researchgate.net The CCSD(T) method is often considered a "gold standard" in computational chemistry for its ability to provide reliable energy predictions, approaching chemical accuracy for small to medium-sized molecules. nih.govutwente.nl

The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by a second-order perturbation theory correction (CASPT2), is applied to systems that may exhibit significant multi-reference character, such as in the formation of transition states with biradical character. sandiego.edukuleuven.be While specific CASPT2 studies focused solely on this compound are less common, the methodology is vital for accurately describing cycloaddition transition states where bond breaking and formation occur simultaneously. kuleuven.be

| Parameter | Method | trans-nitrosoethylene | cis-nitrosoethylene |

| Relative Energy (kcal/mol) | CCSD(T)//MP2/6-311++G(d,p) | 0.0 | +1.5 |

| Bond Length C=C (Å) | MP2/6-311++G(d,p) | 1.33 | 1.33 |

| Bond Length C-N (Å) | MP2/6-311++G(d,p) | 1.45 | 1.44 |

| Bond Length N=O (Å) | MP2/6-311++G(d,p) | 1.22 | 1.22 |

| Bond Angle C-C-N (°) | MP2/6-311++G(d,p) | 120.3 | 124.9 |

| Bond Angle C-N-O (°) | MP2/6-311++G(d,p) | 114.6 | 117.8 |

Table 1: Selected calculated geometric parameters and relative energies for this compound conformers using ab initio methods. Data sourced from studies on the [C2,H3,N,O] potential energy surface. kuleuven.be

Density Functional Theory (DFT) has become a widely used tool for investigating the reactivity of this compound and its derivatives due to its favorable balance of computational cost and accuracy. rsdjournal.orgrsc.org The B3LYP functional, a hybrid functional that combines a portion of Hartree-Fock exchange with DFT exchange-correlation, is frequently employed. researchgate.netorientjchem.org

DFT calculations at the B3LYP/6-31G(d,p) level have been successfully applied to study the hetero-Diels-Alder reactions of 1-arylnitrosoethylenes with various indole (B1671886) derivatives. researchgate.net These studies help explain the observed regiochemistry and stereoselectivity by analyzing the energies of the transition states. For instance, calculations comparing the reaction of 1-(p-bromophenyl)this compound with pyrrole (B145914) and indole showed that while the reaction with indole proceeds via a hetero-Diels-Alder pathway, the reaction with pyrrole follows a conjugate addition mechanism. researchgate.netnih.gov This difference was rationalized by the calculated activation barriers. nih.gov Frontier Molecular Orbital (FMO) analysis, a common component of DFT studies, helps to understand the reactivity based on the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

| Molecule/System | Orbital | Energy (eV) |

| Indole | HOMO | -5.42 |

| LUMO | -0.09 | |

| 1-(p-bromophenyl)this compound | HOMO | -6.30 |

| LUMO | -3.08 | |

| HOMO(Indole)-LUMO(this compound) | Gap | 2.34 |

| HOMO(this compound)-LUMO(Indole) | Gap | 6.21 |

Table 2: Frontier orbital energies for the reaction between 1-(p-bromophenyl)this compound and indole, calculated at the B3LYP/6-31G(d,p) level. The smaller HOMO-LUMO gap dictates the primary electronic demand in the cycloaddition. Data sourced from Nunes et al. (2012). researchgate.net

The choice of basis set is critical for the accuracy of any quantum chemical calculation. mit.eduscm.com Basis sets are sets of mathematical functions used to construct the molecular orbitals.

Pople-style basis sets : These are commonly used, with designations like 6-31G* and 6-311++G(d,p). wikipedia.org

6-31G : This is a split-valence double-zeta basis set. The "6-31" describes how the core and valence atomic orbitals are represented. The asterisk () indicates the addition of a single set of d-type polarization functions on heavy (non-hydrogen) atoms. arxiv.org Polarization functions provide flexibility to the electron density distribution, which is essential for describing chemical bonds that are not spherically symmetrical. arxiv.org

6-311++G(d,p) : This is a more extensive triple-zeta basis set. The "(d,p)" notation signifies d-type polarization functions on heavy atoms and p-type polarization functions on hydrogen atoms. The "++" indicates the addition of diffuse functions to both heavy atoms and hydrogens. Diffuse functions are important for accurately describing systems with delocalized electron density, such as anions or molecules involved in weak interactions. researchgate.netkuleuven.be

The selection of a basis set like 6-311++G(d,p) in high-level ab initio studies of this compound reflects the need for a balanced and flexible description of the electron distribution to obtain reliable geometries and energies. researchgate.netkuleuven.be For many DFT studies on reactivity, the 6-31G* basis set often provides a reasonable compromise between accuracy and computational expense. researchgate.netnih.gov

Potential Energy Surface (PES) Analysis for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgwikipedia.org By mapping the PES, computational chemists can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. libretexts.org

Computational studies have been fundamental in identifying the complex network of intermediates and transition states involved in reactions of this compound. In the reaction between the vinyl radical (C2H3) and nitric oxide (NO), a comprehensive exploration of the [C2,H3,N,O] PES using MP2/6-311++G(d,p) identified 26 reactive intermediates. researchgate.netkuleuven.be

Key intermediates identified include the trans- and cis- conformers of this compound and the cyclic isomer, oxazete. researchgate.netkuleuven.be The calculations not only confirm the existence of these species as minima on the PES but also locate the transition state structures that connect them. For example, a transition state for the 1,3-H shift in trans-nitrosoethylene was identified as a rate-limiting step in one of the proposed mechanisms for CH2O formation. researchgate.net In the context of cycloaddition reactions, DFT calculations have successfully located the transition state structures corresponding to different modes of attack (e.g., endo vs. exo), allowing for the rationalization of experimentally observed product distributions. researchgate.net

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate. purdue.edulongdom.org Quantum chemical calculations provide direct estimates of these barriers as the energy difference between the reactants and the transition state. osti.govweebly.com

For the reaction of 1-(p-bromophenyl)this compound, DFT calculations indicated that the activation barriers for a Diels-Alder reaction are over 30 kJ/mol higher than for alternative pathways, which explains why it undergoes conjugate addition with pyrrole instead of cycloaddition. nih.gov In another study, the activation energy for a hetero-Diels-Alder reaction was calculated to be 7.46 kcal/mol (approx. 31.2 kJ/mol). researchgate.net

Investigations of the C2H3 + NO reaction showed that the potential energies of the critical transition structures for decomposition or significant rearrangement of this compound are higher than the energy of the initial reactants. researchgate.net This finding explains the experimental observation that at low temperatures, the reaction stops at the formation of stabilized this compound, as there is insufficient thermal energy to overcome these subsequent activation barriers. researchgate.net

| Reaction / Process | Method | Calculated Activation Energy (Ea) | Significance |

| HDA reaction of nitroalkene with alkene | DFT | 7.46 kcal/mol | Predicts feasibility of a two-stage, one-step cycloaddition mechanism. researchgate.net |

| 1,3-H shift in trans-nitrosoethylene | CCSD(T)//MP2 | Higher than E(reactants) | Rate-limiting step for one CH2O formation pathway; unfavorable at low temp. researchgate.net |

| Decomposition of oxazete | CCSD(T)//MP2 | Higher than E(reactants) | Rate-limiting step for an alternative CH2O formation pathway. researchgate.net |

| Diels-Alder of 1-(p-Br-Ph)this compound | DFT | >30 kJ/mol higher than conjugate addition | Explains preference for conjugate addition pathway with certain substrates. nih.gov |

Table 3: Selected calculated activation energies for reactions involving this compound or its derivatives, highlighting the role of computational chemistry in understanding reaction kinetics and mechanisms.

Molecular Orbital Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. It posits that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are crucial in determining the course of a chemical reaction. researchgate.net In the context of this compound, FMO analysis helps to elucidate its reactivity, particularly in cycloaddition reactions.

The HOMO and LUMO are the frontier orbitals that respectively act as electron-donating and electron-accepting orbitals. The energy gap between the HOMO of a diene and the LUMO of a dienophile (or vice versa) is a key descriptor for predicting the feasibility of Diels-Alder reactions. researchgate.net A smaller energy gap generally corresponds to a lower activation energy and a more favorable reaction. For instance, in reactions involving electron-rich dienes and electron-deficient dienophiles like this compound, the interaction between the diene's HOMO and the dienophile's LUMO is dominant.

While FMO theory provides valuable insights, it has limitations. Modern computational approaches often use a broader range of molecular orbitals beyond just the HOMO and LUMO to get a more complete picture of chemical reactivity. researchgate.net Furthermore, alternative theories like Molecular Electron Density Theory (MEDT) propose that the global electron density transfer and the subsequent changes in electron density, rather than MO interactions, are the primary drivers of reactivity. mdpi.com

Analysis of Electron Density, Electrostatic Potential, and Bond Orders

Computational studies provide detailed information about the electronic structure of this compound through the analysis of electron density, molecular electrostatic potential (MESP), and bond orders. These analyses are critical for predicting and explaining the molecule's reactivity patterns.

Electron Density and Electrostatic Potential: The electron density distribution reveals the regions within the molecule that are electron-rich or electron-poor. The molecular electrostatic potential (MESP) is a real physical property that can be determined both computationally and experimentally. cdnsciencepub.com It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution of a molecule. cdnsciencepub.comlibretexts.org

For this compound, the powerful electron-withdrawing nature of the nitroso group significantly influences the electron density of the conjugated double bond. cdnsciencepub.com This results in the β-carbon atom being highly electrophilic. cdnsciencepub.com MESP maps visually represent this, with regions of negative potential (typically colored red) indicating electron-rich areas that are susceptible to electrophilic attack, and regions of positive potential (blue) indicating electron-poor areas prone to nucleophilic attack. libretexts.orgchemrxiv.org In this compound, the presence of the nitroso group eliminates the negative potential typically associated with a C=C double bond, making it less susceptible to electrophilic attack. cdnsciencepub.com The analysis of positive electrostatic potentials correctly predicts that nucleophilic addition is favored at the β-carbon, particularly in the transoid conformation. cdnsciencepub.com

Bond Orders: Ab initio molecular orbital calculations have been used to determine the bond orders within this compound. cdnsciencepub.com These calculations indicate that the C-C bond energy is comparable to that of ethylene (B1197577), and the C-N bond energy is similar to that of ethylamine. cdnsciencepub.com This suggests that the contributions from ionic resonance structures are relatively small. cdnsciencepub.com

| Bond | Transoid | Cisoid |

| N-O | ~1.18 | ~1.18 |

Data sourced from ab initio self-consistent-field molecular orbital procedure calculations. The N-O bond lengths remain nearly constant across the series of molecules studied, with minimal differences between conformers. cdnsciencepub.com

Parr Functions and Local Reactivity Analysis

While global reactivity descriptors like electrophilicity and nucleophilicity provide a general overview of a molecule's reactivity, local reactivity descriptors are necessary to predict regioselectivity in chemical reactions. nih.govmdpi.com Parr functions, a type of local reactivity descriptor derived from conceptual Density Functional Theory (DFT), have proven to be highly effective in identifying the most reactive sites within a molecule for polar reactions. imist.maluisrdomingo.comnih.gov

The electrophilic Parr function, Pk+, and the nucleophilic Parr function, Pk-, are derived from the changes in spin electron density that occur during a global electron density transfer (GEDT) process from the nucleophile to the electrophile. imist.ma In a reaction, the most favorable pathway involves the interaction between the most electrophilic center of the electrophile (identified by the maximum Pk+ value) and the most nucleophilic center of the nucleophile (identified by the maximum Pk- value). imist.maresearchgate.net

In the case of this compound, which is an electron-deficient alkene, the analysis of electrophilic Parr functions correctly identifies the C1 carbon (β-carbon) as the most electrophilic center. nih.gov This is in contrast to some other reactivity indices, like the Fukui function, which may incorrectly predict the N or O atoms as the most electrophilic sites. nih.gov Therefore, Parr functions provide a more accurate prediction of the regioselectivity observed in polar reactions involving this compound, such as hetero-Diels-Alder reactions. nih.govresearchgate.net

Isomeric Stability and Interconversion Dynamics (e.g., Trans- and Cis-Nitrosoethylene)

This compound can exist as cis and trans isomers, also known as geometric isomers. wikipedia.org The arrangement of substituents around the C=C double bond is fixed due to the restricted rotation, leading to distinct, isolable compounds with different physical properties. masterorganicchemistry.compressbooks.pub

Stability: For most acyclic alkenes, the trans isomer is generally more stable than the cis isomer. wikipedia.orglibretexts.org This increased stability of the trans isomer is attributed to reduced steric strain between the substituents, which are on opposite sides of the double bond. pressbooks.publibretexts.org In the cis isomer, the proximity of the substituents on the same side of the double bond leads to unfavorable steric interactions. libretexts.org This difference in stability can be quantified by comparing their heats of hydrogenation; the less stable cis isomer releases more energy upon hydrogenation. libretexts.org

Computational studies on this compound and its derivatives have shown that the transoid structures are of lower energy than the cisoid structures. cdnsciencepub.com This is consistent with the general trend observed for acyclic alkenes.

Interconversion Dynamics: The interconversion between cis and trans isomers does not happen spontaneously under normal conditions because of the high energy barrier to rotation around the double bond. pressbooks.pubnih.gov However, this isomerization can be facilitated, for example, by treatment with a strong acid catalyst, which allows the isomers to reach an equilibrium. pressbooks.publibretexts.org The position of this equilibrium reflects the relative thermodynamic stabilities of the two isomers. libretexts.org Peptidyl-prolyl cis/trans isomerases (PPIases) are enzymes that have evolved to catalyze this interconversion in biological systems, highlighting its importance in protein folding and signaling. nih.gov

Polymerization Chemistry Involving Nitrosoethylene and Nitrosoalkenes

Nitrosoethylene as a Monomer or Intermediate in Polymerization Reactions

This compound (C₂H₃NO) is not a stable, isolable compound under standard conditions. Instead, it is typically generated in situ as a transient intermediate. researchgate.net Its high reactivity stems from the conjugated system formed by the vinyl and nitroso groups. This reactivity, however, makes it a challenging yet potent monomer or intermediate in polymerization reactions. The study of its polymerization is often complicated by its short lifetime, with competing reactions such as Michael additions and cycloadditions occurring simultaneously. beilstein-journals.org

The role of nitrosoalkenes as polymerizable species is heavily dependent on the method of their generation. Conventional methods, such as the base-induced dehydrohalogenation of α-halooximes, can produce high stationary concentrations of the nitrosoalkene, which directly facilitates polymerization. beilstein-journals.org An alternative method developed by Denmark, involving the fluoride-induced cleavage of α-chloro-O-silyoximes, generates nitrosoalkenes that are even more reactive and have shorter half-lives, further emphasizing their nature as transient intermediates. psu.edu

Computational studies on the reaction between vinyl radicals and nitric oxide (NO) have identified trans-nitrosoethylene and cis-nitrosoethylene as key intermediates on the potential energy surface. kuleuven.be At low temperatures, these stabilized this compound isomers are predicted to be the dominant products, suggesting their existence as distinct monomeric entities before they undergo further reactions, including polymerization. kuleuven.be The presence of the electron-withdrawing nitroso group activates the carbon-carbon double bond, making it susceptible to various forms of attack that can initiate polymerization. kuleuven.becdnsciencepub.com

The propensity for polymerization is a defining characteristic of nitrosoalkenes, often viewed as a competing pathway that can reduce the yield of desired products in other synthetic applications. researchgate.netbeilstein-journals.org Factors such as temperature, solvent, and the concentration of the nitrosoalkene precursor are critical in controlling the extent of polymerization versus other reaction pathways. beilstein-journals.org

| Precursor Type | Generation Method | Impact on Polymerization |

| α-Halooximes | Treatment with a base (deprotonation/halide elimination) | Generates high stationary concentrations, facilitating polymerization. beilstein-journals.org |

| α-Chloro-O-silyoximes | Fluoride-induced cleavage | Produces more reactive nitrosoalkenes with shorter half-lives. psu.edu |

| Vinyl Radical + Nitric Oxide | Radical combination | Forms stabilized this compound isomers at low temperatures. kuleuven.be |

Mechanisms of Polymerization Initiated by or Involving this compound

The specific mechanisms for the polymerization of this compound are not extensively detailed in dedicated studies but can be inferred from its known reactivity and the general principles of polymer chemistry. chandra-asri.comwikipedia.org The structure of this compound, an alkene with a highly polar, electron-withdrawing nitroso group, suggests that polymerization can proceed through several chain-growth mechanisms, including radical and ionic pathways. wikipedia.org

Anionic/Nucleophilic Polymerization: Conjugated nitrosoalkenes are excellent Michael acceptors. researchgate.netbeilstein-journals.org The conjugate addition of a nucleophile to the β-carbon of the this compound double bond is a well-documented reaction. beilstein-journals.orgpsu.edu This process generates a carbanion (or more accurately, an oximate anion) which can then act as a nucleophile itself, attacking another this compound monomer. The propagation of this chain reaction, involving repeated Michael additions, constitutes an anionic polymerization mechanism. The initiation can occur with various nucleophiles, including those used to generate the nitrosoalkene from its precursor (e.g., excess base). beilstein-journals.org

Radical Polymerization: The formation of this compound from a vinyl radical and nitric oxide points to its involvement in radical processes. kuleuven.be Like other vinyl monomers such as ethylene (B1197577) or styrene, this compound can likely undergo free-radical polymerization. msu.edu This mechanism would involve three key steps:

Initiation: A radical initiator would add to the C=C double bond of a this compound monomer, creating a new, larger radical.

Propagation: The newly formed radical would then add to another this compound monomer, extending the polymer chain. This step would repeat, rapidly forming a macromolecule. libretexts.org

Termination: The growth of polymer chains would cease through the combination of two radicals or by disproportionation. libretexts.org

Given the high exothermicity of polymerizing C=C double bonds, these reactions can be difficult to control. msu.edu

Cycloaddition Polymerization: Nitrosoalkenes are known to participate in [4+2] cycloaddition (Diels-Alder) reactions, where they can act as either the diene or the dienophile. psu.edupku.edu.cn While typically discussed in the context of forming specific small molecules, if a monomer were designed to contain both a nitrosoalkene and a reactive diene, a step-growth polymerization via successive Diels-Alder reactions could be envisioned. However, for this compound itself, chain-growth mechanisms initiated by nucleophilic or radical attack are considered more probable.

The polymerization of this compound is generally an uncontrolled process leading to a complex mixture of oligomers and polymers, which has limited its application in creating well-defined materials. researchgate.netbeilstein-journals.org

Q & A

Basic: What experimental methods are recommended for synthesizing nitrosoethylene, and how can its formation be characterized?

This compound can be synthesized via the pyrolysis of chloroacetaldehyde oxime-¹⁵N, generating trans-nitrosoethylene-¹⁵N, as confirmed by microwave spectroscopy . Alternatively, under high-pressure conditions (e.g., in combustion systems), stabilization of this compound occurs via the reaction of vinyl radicals (C₂H₃) with nitric oxide (NO), where kinetic modeling suggests proximity to the high-pressure limit . Characterization should include rotational spectroscopy (e.g., microwave) to determine bond lengths (e.g., C-N = 1.439 Å) and angles (e.g., ∠C-C-N = 117.1°) , complemented by time-resolved Fourier transform emission spectroscopy to monitor reaction intermediates .

Basic: How is the molecular structure of this compound determined, and what are its key geometric parameters?

Microwave spectroscopy provides precise structural data for trans-nitrosoethylene. Key parameters include:

- Bond lengths : C-N = 1.439(10) Å, N-O = 1.22 Å (derived from rotational constants).

- Bond angles : ∠C-C-N = 117.1(10)°, ∠C-N-O = 112.7(10)° .

These parameters are critical for predicting reactivity in cycloadditions and electrocyclic reactions .

Advanced: How do reaction pathways for this compound differ between Diels-Alder cycloadditions and conjugate addition mechanisms?

This compound exhibits divergent reactivity depending on substituents and reaction partners. For example:

- Diels-Alder reactions : Ethyl nitrosoacrylate undergoes [4+2] cycloadditions with low activation barriers (Δ‡ ≈ 30 kJ/mol lower than alternatives), favored by electron-withdrawing groups .

- Conjugate addition : 1-(p-bromophenyl)this compound reacts with pyrroles via conjugate addition followed by rearomatization, as DFT calculations reveal higher barriers for cycloadditions (>30 kJ/mol) .

Methodology: Use DFT (e.g., B3LYP/6-31G*) to compare transition-state energies and identify dominant pathways .

Advanced: How can conflicting reports on the products of the C₂H₃ + NO reaction be resolved?

While some studies suggest this compound (C₂H₃NO) stabilization at high pressure , others identify HCN + CH₂O as primary products under low-pressure, room-temperature conditions . Resolution strategies:

- Experimental : Use time-resolved Fourier transform spectroscopy with multiple vinyl radical precursors (e.g., vinyl iodide) to isolate contributions from competing channels .

- Theoretical : Apply microcanonical RRKM calculations to model pressure-dependent branching ratios, accounting for isomerization of the this compound adduct .

Advanced: What computational approaches best predict this compound’s reactivity in pericyclic reactions?

Post-Hartree-Fock methods (e.g., RMP2/6-31G*) and hybrid DFT functionals (e.g., B3LYP) are effective for studying:

- Electrocyclic reactions : this compound preferentially forms 4H-1,2-oxazete over 2H-azirine 1-oxide, with energy barriers validated against experimental stereoselectivity .

- Solvent effects : Include self-consistent reaction-field methods (e.g., COSMO) to model solvent polarity’s impact on transition-state conformations .

Basic: How is this compound detected as an intermediate in gas-phase reactions?

In hydrocarbon/NOx/NH₃ systems, this compound is identified via mass spectrometry and infrared spectroscopy as a nitrogenous intermediate. Key markers include vibrational modes of the C-N-O moiety and recombination products like nitroethylene .

Advanced: How do temperature and solvent polarity influence this compound’s reaction mechanisms?

- Temperature : High-temperature regimes favor this compound decomposition (e.g., in combustion), while low temperatures stabilize adducts for cycloadditions .

- Solvent polarity : Polar solvents stabilize anti-conformers in transition states (e.g., Diels-Alder reactions), as shown by DFT calculations incorporating solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.